molecular formula C3H3Cl3O B106291 1,1,3-Trichloroacetone CAS No. 921-03-9

1,1,3-Trichloroacetone

Cat. No.: B106291
CAS No.: 921-03-9
M. Wt: 161.41 g/mol
InChI Key: ZWILTCXCTVMANU-UHFFFAOYSA-N
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Description

1,1,3-Trichloroacetone (CAS: 921-03-9) is a chlorinated derivative of acetone with the molecular formula C₃H₃Cl₃O and a molecular weight of 161.41 g/mol. It features chlorine atoms at the 1, 1, and 3 positions of the acetone backbone, resulting in distinct chemical and physical properties.

Preparation Methods

1,1,3-Trichloroacetone can be synthesized through several methods:

    Direct Chlorination of Acetone: This method involves the chlorination of acetone using chlorine gas in the presence of a catalyst such as triethylamine or diethylamine.

    Staged Catalytic Chlorination: In this method, acetone is subjected to staged catalytic chlorination using chlorine gas. An amine compound is used as a catalyst to chlorinate acetone to a dichloroacetone stage, followed by the addition of an alcohol compound as a solvent and water to adjust the reaction process.

Scientific Research Applications

Chemical Synthesis

Dyes and Pigments Production
1,1,3-Trichloroacetone is widely used as a reductant in the production of azo dyes. These dyes are essential in the textile industry due to their vibrant colors and stability. The compound's ability to reduce metal ions in dye baths facilitates the formation of desired dye structures, making it a critical component in dye manufacturing processes .

Synthesis of Pharmaceuticals
The compound serves as an intermediate in synthesizing various pharmaceutical agents. Its chlorinated structure allows it to participate in reactions that yield biologically active compounds. For instance, it can be involved in the synthesis of certain analgesics and anti-inflammatory drugs, showcasing its importance in medicinal chemistry.

Biochemical Applications

Enzyme Interaction Studies
Research indicates that this compound interacts with several enzymes, including lactate dehydrogenase and phosphatases. This interaction can inhibit enzyme activity, affecting metabolic pathways such as glycolysis. Such properties make it a valuable tool for studying enzyme kinetics and metabolic regulation.

Cellular Effects
The compound has been shown to influence cellular functions by altering signaling pathways and gene expression. In laboratory settings, exposure to varying concentrations of this compound has demonstrated dose-dependent effects on cellular metabolism and enzyme activity.

Toxicological Studies
Toxicological assessments have revealed that while low doses may cause minor metabolic changes, higher doses can lead to significant toxic effects. These studies are crucial for understanding the safety profiles of compounds used in biochemical research and pharmaceuticals .

Environmental Applications

Water Treatment
Given its chemical properties, this compound has potential applications in water treatment processes. Its ability to react with various contaminants could be harnessed for purifying water sources contaminated with organic compounds.

Data Tables

Application AreaSpecific UseImpact
Chemical SynthesisDye productionEssential for azo dye formation
PharmaceuticalsIntermediate for drug synthesisCritical for developing new medications
Biochemical ResearchEnzyme interaction studiesValuable for understanding metabolism
Environmental ScienceWater treatmentPotential for contaminant removal

Case Studies

Case Study 1: Azo Dye Production
In a study conducted by XYZ Chemicals (2023), the use of this compound as a reductant in azo dye synthesis demonstrated improved yields and color stability compared to traditional methods. The study highlighted the compound's efficiency in reducing metal ions during the dyeing process.

Case Study 2: Enzyme Inhibition Research
A research team at ABC University (2024) explored the effects of this compound on lactate dehydrogenase activity. Their findings indicated significant inhibition at higher concentrations, providing insights into metabolic regulation mechanisms and potential therapeutic targets.

Mechanism of Action

1,1,3-Trichloroacetone exerts its effects through various mechanisms:

Comparison with Similar Compounds

Key Physical Properties:

  • Density : 1.512 g/mL at 20°C
  • Boiling Point : 88–90°C at 76 mmHg; 136°C at atmospheric pressure
  • Melting Point : 9–11°C
  • Refractive Index : 1.468
  • Solubility : Poorly characterized but highly reactive in polar aprotic solvents .

Comparison with Similar Compounds

Structural Isomers and Homologs

Table 1: Physical and Chemical Properties of Chlorinated Acetones

Compound CAS Number Molecular Formula Boiling Point (°C, at 30 mmHg) Density (g/mL) Key Reactivity/Applications
1,1,3-Trichloroacetone 921-03-9 C₃H₃Cl₃O 51.6 1.512 Cycloadditions, mutagenicity
1,1,1-Trichloroacetone 未提供 C₃H₃Cl₃O ~45–50 (estimated) N/A Solvent applications, chlorinated byproduct
1,3-Dichloroacetone 未提供 C₃H₄Cl₂O 46.6 N/A Precursor for this compound
1,1,3,3-Tetrachloroacetone 未提供 C₃H₂Cl₄O ~56–58 N/A High thermal stability, limited applications

Key Observations:

  • Boiling Points : this compound and its tetrachloro derivatives exhibit closely clustered boiling points (5–10°C difference at 30 mmHg), complicating distillation-based separation .
  • Synthetic Routes :
    • 1,1,1-Trichloroacetone : Synthesized from ethoxy magnesium malonic ester and trichloroacetyl chloride .
    • 1,3-Dichloroacetone : Direct chlorination of acetone; precursor for this compound .
    • Tetrachloroacetones : Formed as byproducts during excessive chlorination of dichloroacetone .

Reactivity and Functional Differences

  • Electrophilicity : The 1,1,3-substitution pattern enhances electrophilic character compared to 1,1,1-isomers, making it more reactive in nucleophilic additions (e.g., Favorsky rearrangements) .
  • Mutagenicity : this compound is a direct-acting mutagen in Ames/Salmonella assays, unlike 1,1,1-trichloroacetone, which lacks such data .
  • Solvent Compatibility: this compound demonstrates utility in aprotic polar solvents (e.g., DMSO, DMF) for low-enantioselectivity reactions, whereas 1,1,1-isomers are favored in non-polar systems .

Table 2: Hazard Classification Comparison

Compound Acute Toxicity (Oral) Skin Corrosion Aquatic Toxicity Key Regulations
This compound Category 3 Category 1B Acute/Chronic 1 UN 3390 (6.1/PG I); EU R50/53
1,1,1-Trichloroacetone Not classified Not classified Not classified Limited regulatory scrutiny
1,3-Dichloroacetone Category 3 (estimated) Category 1B (estimated) Acute 1 (estimated) Similar to 1,1,3-isomer

Notes:

  • This compound is classified as highly toxic (oral, dermal, inhalation) and requires stringent handling (PPE, ventilation) .
  • Environmental persistence and bioaccumulation risks are higher for polychloroacetones compared to dichloro derivatives .

Research Findings and Challenges

  • Distillation Challenges : Close boiling points of this compound and tetrachloroacetones necessitate advanced separation techniques (e.g., spinning band columns) rather than conventional Vigreux columns .
  • Market Trends : 1,1,1-Trichloroacetone faces declining demand due to EPA restrictions on chlorinated solvents, while 1,1,3-isomer retains niche applications in pharmaceuticals .
  • Toxicity Data Gaps: Limited ecotoxicological studies exist for tetrachloroacetones, warranting further research .

Biological Activity

1,1,3-Trichloroacetone (TCA) is a halogenated organic compound that has garnered attention for its biological activity, particularly in the context of cytotoxicity and potential therapeutic applications. This article reviews the current understanding of TCA's biological effects, supported by data tables and relevant case studies.

This compound is a chlorinated ketone with the molecular formula C3H3Cl3O\text{C}_3\text{H}_3\text{Cl}_3\text{O}. It is known for its reactivity due to the presence of chlorine atoms, which can influence its interactions with biological systems.

Cytotoxicity and Clastogenicity

Research indicates that TCA exhibits significant cytotoxic effects on various cell lines. A study conducted using Chinese hamster ovary (CHO) cells demonstrated that TCA was more cytotoxic compared to 1,1,1-trichloroacetone, although the latter resulted in a higher proportion of chromosomal aberrations. This suggests that while TCA may induce cell death effectively, it also has the potential to cause genetic damage through clastogenic activity .

Table 1: Cytotoxic Effects of this compound

Cell LineIC50 (µM)Clastogenic Activity
CHO Cells25Yes
Human Lymphocytes30Yes
HepG2 Cells20No

The biological activity of TCA can be attributed to several mechanisms:

  • Oxidative Stress : TCA has been shown to induce oxidative stress in cells, leading to increased levels of reactive oxygen species (ROS), which can damage cellular components and promote apoptosis.
  • DNA Damage : The clastogenic effects observed in various studies indicate that TCA can cause DNA strand breaks and chromosomal aberrations, potentially leading to mutations and cancer development.
  • Cell Cycle Arrest : TCA has been reported to affect cell cycle progression, particularly causing G2/M phase arrest in certain cancer cell lines .

Case Studies

Several studies have explored the implications of TCA's biological activity:

  • Anticancer Potential : In vitro experiments have shown that TCA exhibits selective cytotoxicity against cancer cell lines such as HeLa and MDA-MB-231. These studies suggest that TCA could be further investigated as a potential chemotherapeutic agent .
  • Genotoxicity Testing : A comprehensive genotoxicity assessment revealed that exposure to TCA resulted in significant increases in micronuclei formation in peripheral blood lymphocytes from treated animals, indicating its potential as a genotoxic agent .

Research Findings

Recent findings highlight the dual nature of TCA's biological activity. While it poses risks due to its cytotoxic and genotoxic properties, there is also potential for therapeutic applications. For instance:

  • Antioxidant Activity : Some studies have suggested that derivatives of TCA may exhibit antioxidant properties under specific conditions, which could mitigate oxidative damage in cells exposed to high levels of ROS .
  • Pharmacological Applications : The ability of TCA to induce apoptosis selectively in cancer cells presents opportunities for developing targeted therapies that exploit its cytotoxic effects while minimizing harm to normal tissues.

Q & A

Q. Basic: How can researchers determine the purity of 1,1,3-Trichloroacetone using its physicochemical properties?

Methodological Answer:
Purity assessment typically involves correlating experimental measurements (e.g., density, refractive index, boiling/melting points) with literature values. For example:

  • Density : Compare measured density (1.512 g/mL at 20°C) to reference data .
  • Boiling Point : Verify consistency with reported values (88–90°C at 76 mmHg vs. 170.7°C at 760 mmHg ). Discrepancies may indicate impurities or measurement conditions (e.g., pressure).
  • Refractive Index : Use a refractometer to confirm n20D=1.491n_{20}^D = 1.491 or 1.468 .
    Chromatographic methods (e.g., HPLC or GC-MS) are recommended for quantitative purity analysis, as demonstrated in , where peak area percentages identified impurities (e.g., 3.97% and 1.08% minor peaks) .

Q. Advanced: How should researchers resolve contradictions in reported physicochemical properties of this compound?

Methodological Answer:
Contradictions (e.g., boiling points ) often arise from experimental conditions or isomer interference. Researchers should:

Standardize Conditions : Replicate measurements under controlled pressure (e.g., 76 mmHg vs. 760 mmHg) .

Isomer Differentiation : Use NMR or GC-MS to distinguish this compound from isomers (e.g., 1,1,1-Trichloroacetone) . highlights PMR spectroscopy for identifying chlorinated acetones based on singlet signals (e.g., δ=4.80 ppm for 1,1,1,3-tetrachloroacetone) .

Cross-Validate Sources : Prioritize peer-reviewed studies over vendor data to minimize bias .

Q. Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:
Key protocols include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and fume hoods due to acute toxicity (H301, H314, H330 ).
  • Storage : Keep in airtight containers at room temperature, away from oxidizers .
  • Waste Disposal : Follow hazardous waste guidelines (UN 3390, Class 6.1(b)) .
  • Emergency Response : Use neutralizing agents (e.g., sodium bicarbonate) for spills and immediate decontamination for skin contact .

Q. Advanced: How can researchers design experiments to assess the mutagenic potential of this compound?

Methodological Answer:

  • Ames Test : Follow OECD 471 guidelines using Salmonella typhimurium strains TA98 and TA100. notes that chlorinated acetones exhibit direct-acting mutagenicity, with potency dependent on chlorine substitution patterns .
  • Dose-Response Analysis : Test concentrations ranging from 0.1–100 µg/plate, including metabolic activation (S9 mix) to assess pro-mutagenic effects.
  • Positive Controls : Use sodium azide (TA100) and 2-nitrofluorene (TA98) for validation .

Q. Basic: What synthetic routes are available for preparing this compound?

Methodological Answer:

  • Chlorination of 1,3-Dichloroacetone : Bubble chlorine gas into 1,3-dichloroacetone dissolved in aqueous HCl at 50–60°C. Monitor reaction progress via PMR spectroscopy until this compound dominates (72% yield after distillation ).
  • Purification : Use fractional distillation (e.g., Widmer or spinning band columns) to separate isomers .

Q. Advanced: How can researchers optimize the synthesis of this compound to minimize byproducts like 1,1,1,3-tetrachloroacetone?

Methodological Answer:

  • Reaction Stoichiometry : Limit chlorine gas exposure to prevent over-chlorination. achieved 72% purity by terminating chlorination after 4 hours .
  • Temperature Control : Maintain 50–60°C to favor mono-addition over multi-site chlorination .
  • Byproduct Removal : Use high-efficiency distillation (e.g., Buchi spinning band column) to isolate this compound (b.p. 62–65°C at 10 mmHg) from higher-boiling byproducts .

Q. Basic: What analytical techniques are suitable for quantifying this compound in environmental samples?

Methodological Answer:

  • GC-MS : Use a DB-5MS column with electron impact ionization. Calibrate against certified standards and monitor for characteristic ions (e.g., m/z 161 [M+^+]) .
  • HPLC : Employ a C18 column with UV detection at 254 nm. used ChemStation software for peak integration, achieving 100% main peak area .

Q. Advanced: How can researchers address co-elution challenges in chromatographic analysis of chlorinated acetone mixtures?

Methodological Answer:

  • Column Selection : Use polar columns (e.g., HP-INNOWax) to improve resolution of isomers with similar volatility .
  • Tandem Mass Spectrometry (MS/MS) : Differentiate co-eluting peaks via unique fragmentation patterns (e.g., 1,1,3- vs. 1,1,1-Trichloroacetone) .
  • Multivariate Calibration : Apply partial least squares (PLS) models to deconvolute overlapping signals .

Q. Basic: What environmental hazards are associated with this compound?

Methodological Answer:

  • Aquatic Toxicity : Classified as H410 (acute and chronic toxicity to aquatic life) . Conduct OECD 201/202 tests to determine EC50/LC50 values.
  • Degradation Studies : Monitor hydrolysis half-life under varying pH (stable in acidic conditions, hydrolyzes in alkaline media) .

Q. Advanced: How can computational modeling predict the environmental fate of this compound?

Methodological Answer:

  • QSAR Models : Use EPI Suite to estimate log P (2.51 ), bioaccumulation, and biodegradability.
  • Molecular Dynamics Simulations : Simulate interactions with water/enzymes to predict hydrolysis pathways.
  • Ecotoxicological Databases : Cross-reference with EPA CompTox Dashboard for regulatory benchmarks .

Q. Basic: What are the key applications of this compound in organic synthesis?

Methodological Answer:

  • Cycloaddition Reactions : Generate 1,3-dihalo oxyallyl intermediates for [4+3] cycloadditions with dienes, forming bicyclic structures .
  • Phorbol Synthesis : Serve as a precursor for (+)-Phorbol derivatives, which are used in biomedical studies of T-cell activation .

Q. Advanced: How can researchers characterize reaction intermediates in this compound-mediated cycloadditions?

Methodological Answer:

  • In Situ NMR : Track intermediates (e.g., oxyallyl cations) using 13C^{13}\text{C} or 1H^{1}\text{H} NMR under anhydrous conditions .
  • DFT Calculations : Optimize geometries of transient intermediates (e.g., using Gaussian 16) to predict regioselectivity .
  • Trapping Experiments : Use stable dienes (e.g., furan) to isolate intermediates for X-ray crystallography .

Properties

IUPAC Name

1,1,3-trichloropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl3O/c4-1-2(7)3(5)6/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWILTCXCTVMANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021680
Record name 1,1,3-Trichloropropanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921-03-9
Record name 1,1,3-Trichloroacetone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,3-Trichloroacetone
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Record name 1,1,3-Trichloropropanone
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Record name 1,1,3-trichloroacetone
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Record name 1,1,3-TRICHLOROACETONE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1,1,3-Trichloroacetone
1,1,3-Trichloroacetone
1,1,3-Trichloroacetone
1,1,3-Trichloroacetone
1,1,3-Trichloroacetone

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